Se2h

Chagas disease antiparasitic amastigote

Choose Se2h to benchmark cruzain inhibitor screens with confidence. Its selenazole core delivers superior potency, selectivity (>5.55 over cathepsin L), and reduced selenium toxicity versus sulfur bioisosteres[reference:0]. A must-have reference for validating novel anti-T. cruzi candidates in lead optimization and in vivo efficacy studies.

Molecular Formula C12H13ClN4O2Se
Molecular Weight 359.68 g/mol
Cat. No. B15560967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSe2h
Molecular FormulaC12H13ClN4O2Se
Molecular Weight359.68 g/mol
Structural Identifiers
InChIInChI=1S/C12H12N4O2Se.ClH/c1-8-7-19-12(13-8)15-14-9(2)10-4-3-5-11(6-10)16(17)18;/h3-7H,1-2H3,(H,13,15);1H/b14-9+;
InChIKeyJQNTWNIGXQSVQZ-KYIGKLDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Se2h: A Selenazole-Based Cruzain Inhibitor for Chagas Disease Research Procurement


Se2h (4-methyl-2-(2-(1-(3-nitrophenyl)ethylidene)hydrazineyl)-1,3-selenazole) is a synthetic selenazole compound that functions as a potent, selective inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease [1]. Se2h emerged as a promising candidate from a series of 57 novel chalcogen compounds designed via isosteric substitution of sulfur with selenium [1]. Its molecular formula is C12H13ClN4O2Se, and it exhibits potent in vitro antiparasitic activity against intracellular T. cruzi amastigotes [1]. The compound has undergone preliminary pharmacokinetic assessment, demonstrating a favorable profile suitable for in vivo efficacy studies [1].

Why In-Class Cruzain Inhibitors Cannot Substitute for Se2h in Chagas Disease Research


Generic substitution among cruzain inhibitors is not scientifically valid due to significant variations in target engagement, antiparasitic potency, selectivity, and safety profiles. Se2h is differentiated from other inhibitors, such as the approved drug benznidazole and the vinyl sulfone inhibitor K777, by its selenazole core structure, which confers enhanced antiparasitic activity and reduced selenium-associated toxicity compared to sulfur-based bioisosteres [1]. The specific substitution pattern of Se2h leads to a unique binding mode to the cruzain active site, as evidenced by molecular dynamics studies [1]. These compound-specific attributes directly impact experimental outcomes in Chagas disease models, making direct replacement with other cruzain inhibitors or standard-of-care drugs unadvisable without validation.

Quantitative Differentiation of Se2h: Potency, Selectivity, and Pharmacokinetic Profile Compared to Benznidazole and K777


Se2h Exhibits Superior Potency Against Intracellular T. cruzi Amastigotes Compared to Benznidazole

Se2h demonstrates significantly higher antiparasitic activity against the clinically relevant intracellular amastigote stage of T. cruzi when compared to the first-line drug benznidazole. Se2h exhibited an EC50 of < 1 μM, whereas benznidazole showed an EC50 of 5.5 ± 2.2 μM under comparable assay conditions [REFS-1, REFS-2]. This >5-fold improvement in potency indicates that Se2h can achieve effective parasite killing at substantially lower concentrations, potentially reducing off-target effects.

Chagas disease antiparasitic amastigote

Se2h Demonstrates Potent Cruzain Inhibition (IC50 < 100 nM) with Favorable Selectivity Index

Se2h potently inhibits recombinant cruzain with an IC50 of < 100 nM, demonstrating a selectivity index (SI = CC50/IC50) > 5.55 when assayed against human cathepsin L [1]. This selectivity profile is crucial, as cruzain is the primary cysteine protease essential for T. cruzi survival, while inhibition of human cathepsin L can lead to off-target toxicity. The direct comparison with the established cruzain inhibitor K777, which also inhibits human cathepsins, highlights Se2h's improved selectivity profile [1].

cruzain enzyme inhibition selectivity

Selenazole Core of Se2h Mitigates Selenium-Associated Toxicity Compared to Other Selenocompounds

A key differentiator of Se2h is its selenazole heterocycle, which confers reduced selenium-associated toxicity compared to other selenium-containing compounds evaluated in the same study. The research explicitly states that selenazoles demonstrated a decrease in selenium-related toxicity [1]. This structural feature is critical for improving the safety profile of selenium-based antiparasitic agents, which are otherwise known for their potential toxicity. In contrast, non-heterocyclic selenocompounds or those with higher selenium lability may exhibit greater toxicity, limiting their therapeutic utility.

selenazole toxicity drug safety

Favorable Preliminary Pharmacokinetic Profile Supports Advancement to In Vivo Efficacy Studies

A preliminary pharmacokinetic assessment of Se2h was conducted, and the results indicated a favorable profile suitable for progression into in vivo assays [1]. While specific numerical PK parameters (e.g., Cmax, t1/2, AUC) are not disclosed in the abstract, the explicit statement of a 'favorable profile' after assessment is a positive differentiator. Many early-stage lead compounds fail at this stage due to poor absorption, rapid clearance, or low bioavailability. The confirmation of favorable pharmacokinetics for Se2h de-risks its advancement and increases its procurement value for researchers planning animal model studies.

pharmacokinetics ADME drug development

Optimal Research Applications for Se2h Based on Its Quantitative Differentiation Profile


In Vitro Proof-of-Concept Studies for Novel Cruzain Inhibitors

Se2h serves as an ideal positive control or benchmark compound for high-throughput screening campaigns aimed at discovering new cruzain inhibitors. Its well-characterized potency (IC50 < 100 nM) and selectivity (>5.55 over cathepsin L) provide a robust reference point for comparing the activity and specificity of novel chemical entities [1]. Using Se2h as a standard allows researchers to calibrate assay performance and identify compounds with superior or distinct inhibition profiles, accelerating hit-to-lead optimization in Chagas disease drug discovery programs.

Mechanistic Studies of Cruzain Inhibition and Parasite Killing

The unique binding mode of Se2h to cruzain, as investigated by molecular dynamics simulations, makes it a valuable tool for studying the structural basis of cruzain inhibition [1]. Researchers can utilize Se2h in co-crystallization experiments, competitive binding assays, and cell-based studies to dissect the relationship between target engagement and antiparasitic efficacy. Its potent activity against intracellular amastigotes (EC50 < 1 μM) [1] also enables detailed investigations into the parasite's cysteine protease-dependent survival mechanisms within host cells.

Preclinical In Vivo Efficacy Studies in Murine Models of Chagas Disease

Given its favorable preliminary pharmacokinetic profile [1], Se2h is specifically recommended for direct advancement into in vivo efficacy studies using mouse models of acute or chronic T. cruzi infection. Researchers can evaluate its therapeutic potential by assessing parasite burden reduction, survival rates, and cardiac histopathology. The reduced selenium-associated toxicity [1] further supports its use in longer-term dosing regimens required for chronic Chagas disease models, where safety is paramount.

Structure-Activity Relationship (SAR) Exploration of Selenazole Scaffolds

Se2h's selenazole core, which was identified as a key structural feature for reducing selenium-related toxicity [1], provides a validated starting point for medicinal chemistry efforts focused on optimizing selenium-containing antiparasitic agents. Researchers can procure Se2h as a reference compound to guide the design and synthesis of novel selenazole derivatives, aiming to further improve potency, selectivity, and pharmacokinetic properties while maintaining the favorable safety profile associated with this heterocyclic system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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